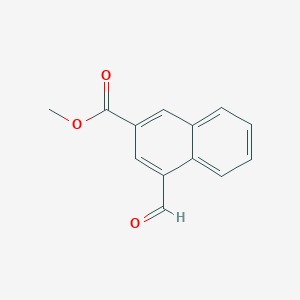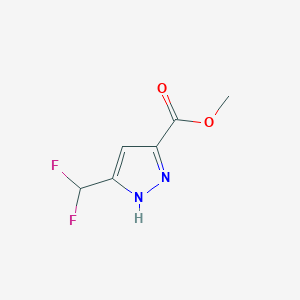![molecular formula C17H12F3N3O2 B6619651 N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 1795434-37-5](/img/structure/B6619651.png)
N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Vue d'ensemble
Description
N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide (MFO) is an organic compound that belongs to the class of heterocyclic molecules. It is a colorless, odorless, crystalline solid with a melting point of 198-199°C. MFO is a member of the oxadiazole group of compounds, which are known for their diverse range of biological activities. MFO has been studied for its potential applications in the fields of biochemistry and physiology, and is being explored for its potential use in drug development, medical imaging, and other biomedical applications.
Applications De Recherche Scientifique
Anticancer Applications
- Design and Synthesis for Anticancer Evaluation : A study by Ravinaik et al. (2021) focused on designing and synthesizing a series of substituted benzamides, similar in structure to the specified compound, to evaluate their anticancer activity against various cancer cell lines. These compounds showed moderate to excellent anticancer activity, comparable or superior to etoposide, a reference drug (Ravinaik et al., 2021).
Anti-Inflammatory and Anti-Cancer Agents
- Synthesis as Anti-Inflammatory and Anti-Cancer Agents : Research by Gangapuram and Redda (2009) synthesized novel substituted benzamide/benzene sulfonamides with structures related to the queried compound, assessing their potential as anti-inflammatory and anti-cancer agents (Gangapuram & Redda, 2009).
Antimycobacterial Screening
- Synthesis and Antimycobacterial Screening : Nayak et al. (2016) synthesized and characterized new amide derivatives and studied their in vitro antitubercular activities against Mycobacterium tuberculosis. Their findings revealed significant antitubercular activity and non-toxicity against normal cell lines, indicating their potential for drug development (Nayak et al., 2016).
Photolysis Studies
- Photolysis in Alcohols : A study by Tsuge, Oe, and Tashiro (1977) investigated the photolysis of 1,3,4-oxadiazoles, a class to which the queried compound belongs. They studied the reactions in alcohols, leading to various chemical transformations (Tsuge, Oe, & Tashiro, 1977).
Antiplasmodial Activities
- New Acyl Derivatives and Antiplasmodial Activities : Hermann et al. (2021) prepared new derivatives with acyl groups, including benzamides, showing significant activity against different strains of Plasmodium falciparum. This highlights the potential of related compounds in treating malaria (Hermann et al., 2021).
Antibacterial and Antifungal Agents
- Synthesis and Biological Activity as Antibacterial and Antifungal Agents : Research by Latthe and Badami (2007) synthesized benzamide derivatives, demonstrating higher antimicrobial activity than reference drugs, indicating their potential in developing new antimicrobial agents (Latthe & Badami, 2007).
Nematocidal Activity
- Nematocidal Activity of Oxadiazole Derivatives : Liu et al. (2022) synthesized oxadiazole derivatives with nematocidal activities. These compounds showed effectiveness against Bursaphelenchus xylophilus, a nematode pest, suggesting their use in pest control (Liu et al., 2022).
Propriétés
IUPAC Name |
N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c1-23(13-5-3-2-4-6-13)15(24)12-9-7-11(8-10-12)14-21-16(25-22-14)17(18,19)20/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCAIJCEXIDURW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



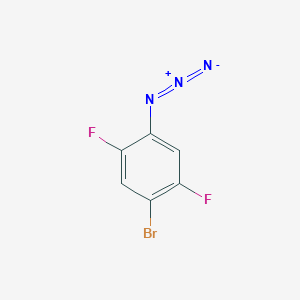
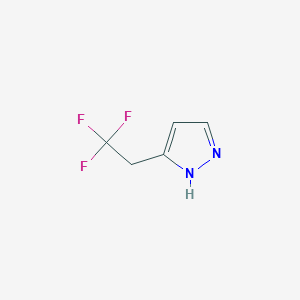

![ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6619584.png)
![(1S,6R)-7,7-dimethylbicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B6619595.png)
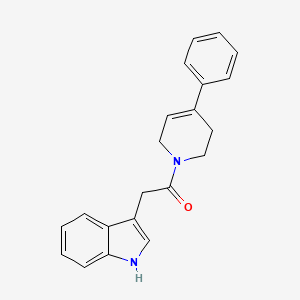



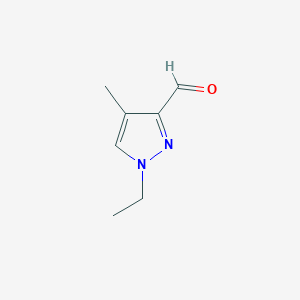
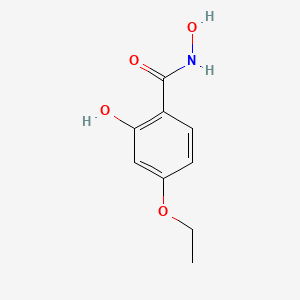
![rac-tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans](/img/structure/B6619665.png)
